molecular formula C11H14ClNO2 B2512589 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride CAS No. 1266694-41-0

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride

Cat. No.: B2512589
CAS No.: 1266694-41-0
M. Wt: 227.69
InChI Key: FHQDUFUMXRKWDX-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of an appropriate amine with a suitable carbonyl compound, followed by cyclization.

    Coupling of Benzodioxole and Pyrrolidine: The benzodioxole moiety is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction, often using a halogenated intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodioxole moiety or the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzodioxole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated intermediates, organometallic reagents, and strong bases or acids are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies exploring its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yl)pyrrolidine
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride is unique due to its specific combination of a benzodioxole moiety and a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-10-11(14-7-13-10)5-8(1)9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQDUFUMXRKWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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